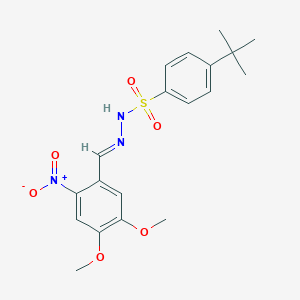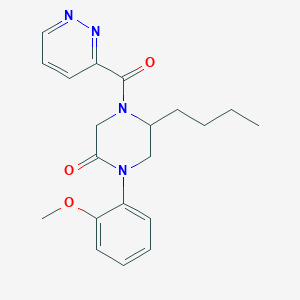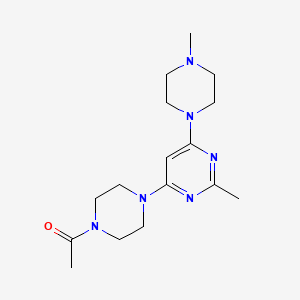![molecular formula C17H22N2O2 B5513149 N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5513149.png)
N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide is a compound of interest in the field of organic chemistry, particularly in the study of naphthalene derivatives and their applications.
Synthesis Analysis
The synthesis of compounds related to N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide involves various organic chemistry techniques. For example, Patil et al. (2014) discuss the synthesis of 2-(n-alkylamino)-1,4-napthoquinone analogues, which are structurally similar, using 1,4-naphthoquinone and characterized through spectroscopic techniques (Patil et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide often involves X-ray crystallography and NMR spectroscopy. Zhang et al. (2009) describe the molecular structure of a dimethylamino naphthalene derivative, highlighting the displacement of the N atom from the naphthalene ring plane (Zhang et al., 2009).
Chemical Reactions and Properties
Organochalcogen compounds incorporating the dimethylamino-naphthyl group, as studied by Panda et al. (1999), demonstrate interesting reactivity and potential applications in organic synthesis (Panda et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are integral to understanding their behavior in different environments. For example, the study by Bıyıklıoğlu and Alp (2017) on silicon naphthalocyanines details their solubility and aggregation behavior in various solvents (Bıyıklıoğlu & Alp, 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds and stability under different conditions, are key to understanding the compound's applications. Flores et al. (1996) explore the intramolecular coordination and catalytic activities of dimethylaminoethyl-substituted cyclopentadienyltitanium complexes, which can provide insights into the chemical behavior of similar compounds (Flores et al., 1996).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13(17(20)18-10-11-19(2)3)21-16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12-13H,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHLYGYFTIMBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN(C)C)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)





![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)